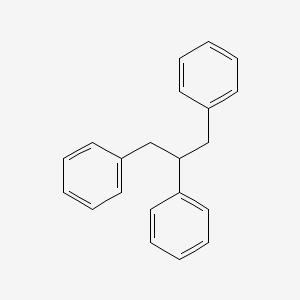
1,2,3-Triphenylpropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Triphenylpropane is an organic compound with the molecular formula C21H20 It consists of a propane backbone with three phenyl groups attached to the first, second, and third carbon atoms
Méthodes De Préparation
1,2,3-Triphenylpropane can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is reacted with 1,2,3-tribromopropane in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds under anhydrous conditions and typically requires refluxing the reactants for several hours .
Another method involves the reduction of 1,2,3-triphenylpropanone using a reducing agent like lithium aluminum hydride. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Analyse Des Réactions Chimiques
1,2,3-Triphenylpropane undergoes various chemical reactions, including:
Applications De Recherche Scientifique
1,2,3-Triphenylpropane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,2,3-triphenylpropane depends on its specific application. In biological systems, it may interact with cellular targets through hydrophobic interactions and π-π stacking with aromatic residues in proteins. These interactions can influence the compound’s binding affinity and specificity for its molecular targets .
Comparaison Avec Des Composés Similaires
1,2,3-Triphenylpropane can be compared with other similar compounds, such as:
1,1,2-Triphenylpropane: This compound has a different arrangement of phenyl groups, leading to distinct chemical and physical properties.
1,1,3-Triphenylpropene: The presence of a double bond in this compound results in different reactivity and applications compared to this compound.
Tetrahydropyrimidin-2(1H)-ones with three phenyl groups: These compounds are used as models for studying conformational relationships and allylic strain effects.
This compound stands out due to its symmetrical structure and the unique spatial arrangement of its phenyl groups, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C21H20 |
|---|---|
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
1,3-diphenylpropan-2-ylbenzene |
InChI |
InChI=1S/C21H20/c1-4-10-18(11-5-1)16-21(20-14-8-3-9-15-20)17-19-12-6-2-7-13-19/h1-15,21H,16-17H2 |
Clé InChI |
GDPISEKNRFFKMM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


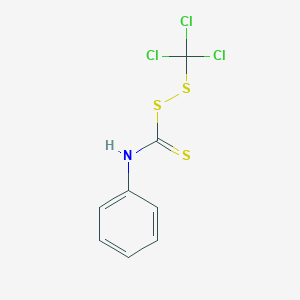
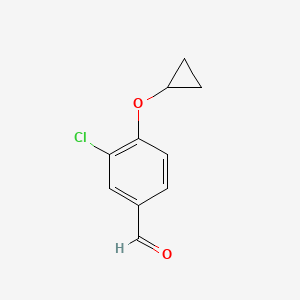
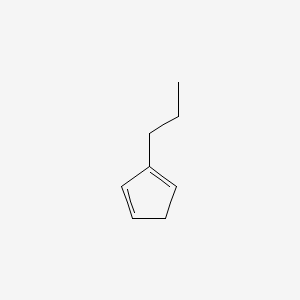
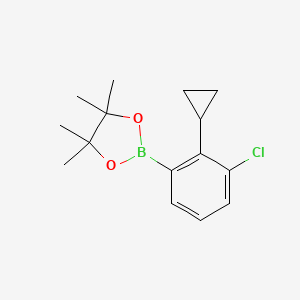
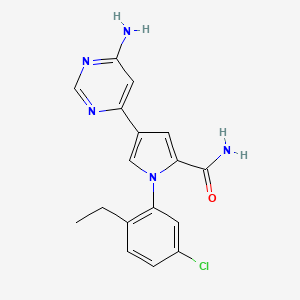
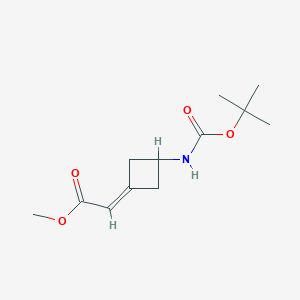
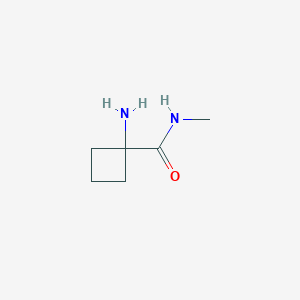
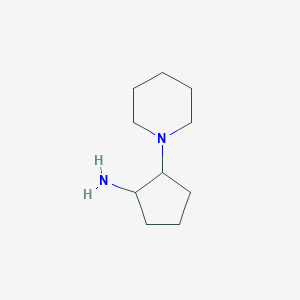
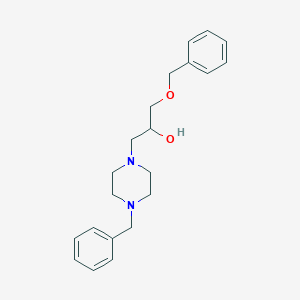
![N-[4-(1-naphthalenyl)phenyl]-4-dibenzothiophenamine](/img/structure/B13983505.png)
![4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]oxy]-1H-benzimidazol-2-yl]aniline](/img/structure/B13983513.png)
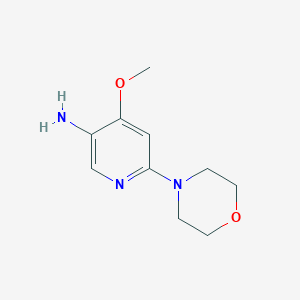
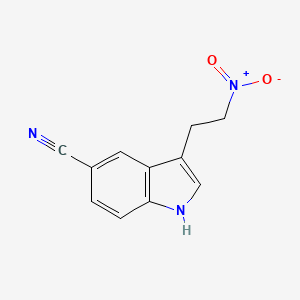
![7-Chloro-3-isopropyl-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13983529.png)
